Cas no 179324-87-9 (Bortezomib Intermediate A)
L'intermédiaire Bortezomib A est un composé chimique clé dans la synthèse du Bortezomib, un inhibiteur du protéasome utilisé en oncologie. Ce précurseur présente une pureté élevée (>98%) et une stabilité optimale, garantissant des performances reproductibles dans les réactions de couplage ultérieures. Sa structure moléculaire rigoureusement contrôlée permet une sélectivité accrue lors de l'étape d'amination réductive, réduisant ainsi la formation d'impuretés. La synthèse suit des protocoles GMP avec un contrôle qualité chromatographique (HPLC/GC) à chaque étape. Particulièrement adapté aux productions à l'échelle pilote et industrielle, cet intermédiaire offre une excellente solubilité dans les solvants polaires aprotiques comme le DMF ou le DMSO.

Bortezomib Intermediate A structure
Nom du produit:Bortezomib Intermediate A
Numéro CAS:179324-87-9
Le MF:C17H29BF3NO4
Mégawatts:379.222676038742
MDL:MFCD10566030
CID:66123
PubChem ID:44244713
Bortezomib Intermediate A Propriétés chimiques et physiques
Nom et identifiant
-
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate
- (R)-BoroLeu-(+)-Pinanediol trifluoroacetate
- (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate
- (1R)-(S)-PINANEDIOL-1-AMINO-3-METHYLBUTANE-1-BORONATE, TRIFLUOROACETATE
- (R)-BoroLeu-(+)-Pinanediol-CF3COOH
- (R)-BoroLeu-(+)-pinanediol-trifluoroacetate
- (R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester trifluoroacetate
- (αR)-(1S,2S,3R,5S)-P
- (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetate
- (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate
- Bortezomib INT A
- Ixazomib intermediate
- Bortezomib Intermediates
- Bortezomib Intermediate 1
- Bortezomib Intermediate A
- Pinanedioltrifluoroacetate salt-
- (R)-BoroLeu-(+)-Pinanediol-CF3CO2H
- (R)-BoroLeu-(+)-Pinanediol-CF3COOH N-4
- (R)-3-METHYL-1-((3AS,4S,6S,7AR)-3A,5,5-TRIMETHYLHEXAHYDRO-4,6-METHANOBENZO[D][1,3,2]DIOXABOROL-2-YL)BUTAN-1-AMINE 2,2,2-TRIFLUOROACETATE
- (1R)-(S)-Pinanediol 1-ammoni
- (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02?]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
- (R)-BoroLeu-(+)-Pinanedioltrifluoroacetate
- AC-2355
- (1R)-3-METHYL-1-[(1S,2S,6R,8S)-2,9,9-TRIMETHYL-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECAN-4-YL]BUTAN-1-AMINE; TRIFLUOROACETIC ACID
- Z3082065227
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluor oacetate
- (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6}]decan-4-yl]butan-1-amine; trifluoroacetic acid
- MFCD10566030
- (alphaR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt
- AKOS015896703
- Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
- (?R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt
- EN300-7390232
- Q-102518
- (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
- (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0?,?]decan-4-yl]butan-1-amine; trifluoroacetic acid
- BS-2025
- A846442
- DTXSID00658025
- (R)-BOROLEU-(+)-PINANEDIOL TFA
- CS-W019140
- (1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0,2,6]decan-4-yl]butan-1-amine; trifluoroacetic acid
- 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-, (alphaR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1)
- AMY4256
- (aR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt
-
- MDL: MFCD10566030
- Piscine à noyau: 1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
- La clé Inchi: SRFQKJZNJYTMNI-CDVUYJLHSA-N
- Sourire: FC(C(=O)O[H])(F)F.O1B([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])O[C@]2([H])C([H])([H])[C@]3([H])C([H])([H])[C@]([H])([C@]12C([H])([H])[H])C3(C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 379.214173g/mol
- Charge de surface: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 379.214173g/mol
- Masse isotopique unique: 379.214173g/mol
- Surface topologique des pôles: 81.8Ų
- Comptage des atomes lourds: 26
- Complexité: 457
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 2
- Le xlogp3: Rien du tout
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Le PSA: 81.78000
- Le LogP: 4.38080
Bortezomib Intermediate A Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26-36/37/39
- Conditions de stockage:Inert atmosphere,2-8°C
Bortezomib Intermediate A Données douanières
- Code HS:29209090
Bortezomib Intermediate A PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D378711-100g |
(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-meth ylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamin e 2,2,2-trifluoroacetate |
179324-87-9 | 99% | 100g |
$2010 | 2024-05-24 | |
eNovation Chemicals LLC | D378711-1Kg |
(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-meth ylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamin e 2,2,2-trifluoroacetate |
179324-87-9 | 99% | 1kg |
$19675 | 2023-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066257-1g |
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate |
179324-87-9 | 97% | 1g |
¥175 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39290-25g |
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate |
179324-87-9 | 25g |
¥3238.0 | 2021-09-04 | ||
abcr | AB331463-25 g |
(R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester trifluoroacetate; . |
179324-87-9 | 25 g |
€832.80 | 2023-07-19 | ||
Enamine | EN300-7390232-1.0g |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0,2,6]decan-4-yl]butan-1-amine, trifluoroacetic acid |
179324-87-9 | 95% | 1.0g |
$23.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066257-250mg |
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate |
179324-87-9 | 97% | 250mg |
¥62 | 2023-04-15 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H34119-250mg |
Bortezomib Intermediate A |
179324-87-9 | 97% | 250mg |
¥192 | 2023-09-19 | |
TRC | P458505-1g |
(aR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt |
179324-87-9 | 1g |
$ 87.00 | 2023-09-06 | ||
Ambeed | A192536-250mg |
(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate |
179324-87-9 | 97% | 250mg |
$8.0 | 2025-02-27 |
Bortezomib Intermediate A Littérature connexe
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
179324-87-9 (Bortezomib Intermediate A) Produits connexes
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- 497165-13-6(4,6-Methano-1,3,2-benzodioxaborole-2-methanamine,hexahydro-a,3a,5,5-tetramethyl-, (aS,3aR,4R,6R,7aS)-)
- 323197-73-5(4,6-Methano-1,3,2-benzodioxaborole-2-methanamine,hexahydro-3a,5,5-trimethyl-a-2-propen-1-yl-, (aR,3aS,4S,6S,7aR)-)
- 179324-87-9(Bortezomib Intermediate A)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:179324-87-9)(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02?]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid

Pureté:99%/99%
Quantité:25g/100g
Prix ($):224.0/896.0